5-Tamra-DRVYIHP
Description
Contextualization within Fluorescently Labeled Peptide Chemistry
Fluorescent peptides are synthetic peptides to which fluorescent dyes are conjugated. altabioscience.com These conjugates act as molecular probes, enabling researchers to interrogate cellular structures and gain insights into molecule-molecule interactions and enzyme activities. qyaobio.com The incorporation of fluorescent labels can occur at various positions, commonly at the N-terminus or on specific amino acid side chains such as Lysine (B10760008) or Cysteine. jpt.comqyaobio.com The choice of fluorophore and the site of labeling are critical design considerations, influencing the probe's spectral properties, brightness, stability, and biological function. altabioscience.com 5-Tamra-DRVYIHP fits within this framework, utilizing the 5-TAMRA fluorophore to enable fluorescent detection and analysis of the DRVYIHP peptide sequence.
The Angiotensin-(1-7) (AT1-7) Peptide Moiety (DRVYIHP) in Biological Signaling Research
The peptide sequence DRVYIHP corresponds to Angiotensin-(1-7) (Ang-(1-7)). iscabiochemicals.comrndsystems.com This endogenous heptapeptide (B1575542) is a key component of the renin-angiotensin system (RAS), a critical regulatory system involved in cardiovascular function and fluid balance. iscabiochemicals.comnih.govresearchgate.net
Angiotensin-(1-7) is formed in vivo primarily by the action of Angiotensin-converting enzyme 2 (ACE2) on Angiotensin II (Ang II). iscabiochemicals.comnih.gov Unlike the vasoconstrictive effects of Ang II, Ang-(1-7) generally exerts counter-regulatory, vasodilatory, and cardioprotective effects within the RAS. iscabiochemicals.comnih.govresearchgate.net It is considered part of the non-conventional axis of the RAS, opposing the actions of the conventional ACE/Ang II/AT1 receptor axis. researchgate.net Research into the mechanisms of Ang-(1-7) involves studying its synthesis, degradation, and interaction with its cognate receptor. iscabiochemicals.comnih.govresearchgate.net
A primary functional binding site for Ang-(1-7) is the Mas receptor (Mas1). iscabiochemicals.comnih.govresearchgate.net Mas1 is a G protein-coupled receptor (GPCR) that, upon activation by Ang-(1-7), mediates various downstream biological processes. iscabiochemicals.comnih.govresearchgate.netnih.gov Activation of the Mas receptor can lead to vasorelaxation, often through the release of nitric oxide and prostaglandins. rndsystems.comnih.gov It may also down-regulate the phosphorylation and activation of signaling molecules like Erk1 and Erk2 in the MAPK pathway. nih.gov Studies have also indicated roles for the ACE2/Ang-(1-7)/Mas axis in counteracting proliferation and supporting cardiovascular and renal health. nih.govresearchgate.net The Mas1 protein is characterized by a conserved structural motif typical of 7-transmembrane GPCRs. thermofisher.com
The 5-TAMRA Fluorophore: Fundamental Characteristics and Utility in Biological Labeling Applications
5-TAMRA (5-Carboxytetramethylrhodamine) is a widely used orange fluorescent dye. nih.govrndsystems.comamericanelements.commedchemexpress.comcosmobio.co.jpabcam.com It is a single isomer of carboxytetramethylrhodamine, offering reproducibility in biological applications. cosmobio.co.jpanaspec.com 5-TAMRA possesses favorable photophysical properties for biological labeling, including bright fluorescence and good photostability. medchemexpress.com
Here are some key photophysical characteristics of 5-TAMRA:
| Property | Value | Source |
| Emission Color | Orange | rndsystems.comcosmobio.co.jptocris.com |
| Excitation Maximum (λ) | 546 nm or 555 nm | rndsystems.commedchemexpress.comcosmobio.co.jptocris.combio-techne.com |
| Emission Maximum (λ) | 579 nm or 580 nm | rndsystems.commedchemexpress.comcosmobio.co.jptocris.combio-techne.com |
| Quantum Yield (φ) | 0.1 | rndsystems.comtocris.combio-techne.com |
| Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | rndsystems.comtocris.combio-techne.com |
5-TAMRA is commonly used for labeling peptides, proteins, and oligonucleotides. rndsystems.commedchemexpress.comcosmobio.co.jpabcam.com Its reactive forms, such as the succinimidyl ester (SE), readily conjugate to primary amines, forming stable carboxamide bonds. cosmobio.co.jp This conjugation allows researchers to track the labeled molecule using fluorescence microscopy, confocal microscopy, flow cytometry, and other fluorescence-based techniques. rndsystems.comcosmobio.co.jp 5-TAMRA is also utilized as a FRET acceptor for fluorophores like FAM. rndsystems.comabcam.com
Strategic Design Principles of this compound for Academic Research Tool Development
The design of this compound as a research probe is based on the principle of combining the specific biological activity of the DRVYIHP peptide with the visualization capabilities of the 5-TAMRA fluorophore. Fluorescent peptide probes are strategically developed to allow for the detection and monitoring of biological molecules and processes. qyaobio.comaltabioscience.comacs.orgmdpi.combeilstein-journals.org
Key design considerations for such probes include the selection of a peptide sequence with known biological relevance (in this case, the Ang-(1-7) sequence) and the choice of a fluorophore with appropriate spectral properties and reactivity for conjugation. altabioscience.commdpi.com The conjugation method and site of labeling are also critical to ensure that the labeling does not significantly interfere with the peptide's biological activity or its interaction with its target receptor. qyaobio.com
This compound is described as a peptide with TAMRA labeling. medchemexpress.com The conjugation of 5-TAMRA to the DRVYIHP peptide creates a molecule that can potentially be used to study the binding, localization, or processing of Ang-(1-7) in biological systems using fluorescence detection. The specific site of 5-TAMRA attachment on the DRVYIHP peptide would be a crucial factor in determining its utility and how closely its biological behavior mimics that of native Ang-(1-7). The molecular formula and weight of this compound reflect the combined structures of the peptide and the fluorophore. biocat.combiorbyt.com
Here is a summary of the key components of this compound:
| Component | Description |
| Peptide Moiety | Angiotensin-(1-7) (DRVYIHP) |
| Fluorophore | 5-TAMRA (5-Carboxytetramethylrhodamine) |
| Sequence | DRVYIHP |
| Molecular Formula | C₆₆H₈₄N₁₄O₁₅ |
| Molecular Weight | 1313.46 |
This strategic combination allows this compound to serve as a valuable tool for academic research aimed at understanding the intricate roles of Angiotensin-(1-7) and the Mas receptor in various physiological and pathological contexts through the power of fluorescence imaging and detection.
Properties
Molecular Formula |
C66H84N14O15 |
|---|---|
Molecular Weight |
1313.46 |
Origin of Product |
United States |
Chemical Synthesis and Conjugation Methodologies of 5 Tamra Drvyihp
Solid-Phase Peptide Synthesis of the DRVYIHP Moiety
Solid-phase peptide synthesis (SPPS) is the cornerstone for the assembly of the DRVYIHP peptide. biosynth.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. biosynth.comacsgcipr.org This approach simplifies the purification process as excess reagents and byproducts can be easily washed away after each step. biosynth.com
Amino Acid Coupling and Deprotection Strategies
The synthesis of the DRVYIHP peptide chain proceeds from the C-terminus (Proline) to the N-terminus (Aspartic Acid). Each cycle of amino acid addition involves two key steps: deprotection of the N-terminal protecting group of the resin-bound peptide and coupling of the next N-terminally protected amino acid. peptide.comcreative-peptides.com
The most common strategy for SPPS is the Fmoc/tBu approach. du.ac.in The temporary N-terminal protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based. du.ac.inbiosynth.com This orthogonal protection scheme allows for the selective removal of the N-terminal protecting group without affecting the side-chain protecting groups. peptide.com
The deprotection of the Fmoc group is typically achieved by treating the peptide-resin with a solution of 20% piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). iris-biotech.de The completion of this step can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct. iris-biotech.de
Following deprotection, the next amino acid in the sequence, with its N-terminus protected by Fmoc and its side chain protected if necessary, is introduced. The carboxyl group of this incoming amino acid is activated using a coupling reagent to facilitate the formation of a peptide bond with the newly exposed N-terminus of the resin-bound peptide. creative-peptides.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and reduce racemization. More advanced coupling reagents, such as uronium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also widely used for their high coupling efficiency. du.ac.in
The sequence of the DRVYIHP peptide dictates the use of specific protected amino acids. The following table outlines the amino acids and their likely side-chain protecting groups in an Fmoc/tBu synthesis strategy.
| Amino Acid (Single Letter Code) | Amino Acid (Three Letter Code) | Side-Chain Protecting Group (tBu-based) |
| D | Aspartic Acid | OtBu (tert-butyl ester) |
| R | Arginine | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| V | Valine | None |
| Y | Tyrosine | tBu (tert-butyl ether) |
| I | Isoleucine | None |
| H | Histidine | Trt (trityl) |
| P | Proline | None |
This table presents a typical set of protecting groups for the amino acids in the DRVYIHP sequence using the Fmoc/tBu solid-phase peptide synthesis strategy.
Resin Selection and Peptide Cleavage Procedures
The choice of resin is critical as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. For the synthesis of a peptide with a C-terminal amide, a Rink Amide resin is a common choice. biotage.comuci.edu If a C-terminal carboxylic acid is desired, a Wang resin or a 2-chlorotrityl chloride resin would be appropriate. biotage.comuci.edu
Once the synthesis of the DRVYIHP sequence is complete, the peptide is cleaved from the resin. This process also typically involves the simultaneous removal of the acid-labile side-chain protecting groups. wpmucdn.comthermofisher.com The cleavage is achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). acsgcipr.orgwpmucdn.com
To prevent side reactions caused by reactive cationic species generated during the deprotection of side chains, a "cleavage cocktail" containing scavengers is used. thermofisher.comsigmaaldrich.com The composition of this cocktail depends on the amino acid composition of the peptide. For a peptide like DRVYIHP containing arginine, tyrosine, and histidine, a common cleavage cocktail would be Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com
After cleavage, the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether, collected by centrifugation, and then washed to remove the scavengers and cleaved protecting groups. peptide.com The peptide is then typically dried before purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fluorescent Labeling of the DRVYIHP Peptide with 5-TAMRA
Following the synthesis and purification of the DRVYIHP peptide, the fluorescent dye 5-TAMRA (5-Carboxytetramethylrhodamine) is covalently attached. 5-TAMRA is a bright, orange-red fluorescent dye that is widely used for labeling peptides and other biomolecules. lifetein.comlubio.ch The method of conjugation depends on the reactive functional groups present on both the peptide and the dye.
Amine-Reactive Conjugation Approaches via N-Hydroxysuccinimide (NHS) Esters
A common method for labeling peptides with 5-TAMRA involves the use of an amine-reactive derivative of the dye, such as 5-TAMRA N-hydroxysuccinimide (NHS) ester. lifetein.comvectorlabs.com This activated ester reacts specifically with primary amines, such as the N-terminal α-amino group of the peptide or the ε-amino group of a lysine (B10760008) side chain, to form a stable amide bond. vectorlabs.comsb-peptide.com
The labeling reaction is typically carried out in a slightly alkaline buffer (pH 7-9) to ensure that the primary amines are deprotonated and thus nucleophilic. vectorlabs.com The purified DRVYIHP peptide is dissolved in the reaction buffer, and a solution of 5-TAMRA NHS ester in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) is added. The reaction is allowed to proceed for a specific time at room temperature or 4°C. The resulting labeled peptide is then purified by RP-HPLC to remove any unreacted dye and unlabeled peptide.
Thiol-Reactive Conjugation Approaches via Maleimide (B117702) or Methanethiosulfonate (B1239399) (MTS) Derivatives
For more site-specific labeling, a thiol-reactive approach can be employed. This requires the incorporation of a cysteine residue into the peptide sequence, for example, by synthesizing a Cys-DRVYIHP or DRVYIHPC peptide. The unique thiol group of the cysteine side chain provides a specific target for conjugation. biosyntan.dethermofisher.com
Thiol-reactive derivatives of 5-TAMRA, such as 5-TAMRA maleimide or a methanethiosulfonate (MTS) derivative, can be used. avantorsciences.comnih.gov Maleimides react with thiols via a Michael addition reaction to form a stable thioether linkage. thermofisher.com This reaction is most efficient at a pH between 6.5 and 7.5.
The conjugation procedure involves dissolving the purified cysteine-containing peptide in a suitable buffer, which may also contain a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to ensure the cysteine thiol is in its reduced state. A solution of the 5-TAMRA maleimide in an organic solvent is then added, and the reaction is monitored until completion. The labeled peptide is subsequently purified by RP-HPLC.
Site-Specific Labeling Considerations for Optimal Probe Functionality
The position of the fluorescent label on the peptide can significantly impact its biological activity and fluorescent properties. Therefore, site-specific labeling is often crucial. rsc.orgresearchgate.net
If the N-terminus of the DRVYIHP peptide is important for its biological function, labeling at this position with an amine-reactive dye might be undesirable. In such cases, a lysine residue could be introduced into the sequence at a position that is not critical for activity, providing an alternative site for amine-reactive labeling.
Alternatively, the introduction of a cysteine residue for thiol-reactive labeling offers a high degree of specificity, as cysteine is a relatively rare amino acid. thermofisher.com The position of the cysteine can be chosen to minimize any potential interference with the peptide's function. For example, adding a cysteine to the C-terminus (DRVYIHPC) often places the fluorophore away from the core recognition sequence.
Purification and Rigorous Analytical Characterization of the 5-Tamra-DRVYIHP Conjugate
Following synthesis and cleavage from the solid support, the crude this compound product contains the desired conjugate as well as various impurities, such as unconjugated peptide, excess dye, and deletion sequences. Therefore, rigorous purification and characterization are essential to ensure the final product's purity and identity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard technique for both the purification and purity analysis of fluorescently labeled peptides. nih.gov Specifically, reversed-phase HPLC (RP-HPLC) is employed, which separates molecules based on their hydrophobicity. The crude conjugate is injected into an HPLC system equipped with a C18 column. A gradient of two mobile phases, typically water with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile (B52724) with TFA, is used to elute the components from the column.
The this compound conjugate, being more hydrophobic than the unlabeled peptide due to the TAMRA dye, will have a longer retention time. The eluting compounds are monitored by a UV-Vis detector, often at wavelengths corresponding to the peptide bond (around 220 nm) and the absorbance maximum of the TAMRA dye (around 553 nm). vectorlabs.com The purity of the final product is determined by integrating the area of the peak corresponding to the conjugate and expressing it as a percentage of the total peak area in the chromatogram. nih.gov Using a single, pure isomer of 5-TAMRA for conjugation typically results in sharper peaks and better resolution during HPLC analysis compared to using mixed isomers. broadpharm.comvectorlabs.com
Table 1: Representative HPLC Purity Analysis Data for this compound
| Peak No. | Retention Time (minutes) | Peak Area (%) | Identity |
| 1 | 8.5 | 2.1 | Impurity |
| 2 | 15.2 | 96.5 | This compound |
| 3 | 17.1 | 1.4 | Impurity |
Mass Spectrometry (MS) for Molecular Identity and Conjugation Efficiency Confirmation
Mass Spectrometry (MS) is an indispensable analytical tool used to confirm the molecular identity of the synthesized conjugate. nih.gov By precisely measuring the mass-to-charge ratio (m/z) of the molecule, MS verifies that the correct peptide sequence was synthesized and, crucially, that the 5-TAMRA dye has been successfully attached.
The analysis confirms conjugation efficiency by showing a predominant signal corresponding to the molecular weight of the final labeled peptide. The experimentally determined mass is compared against the theoretical (calculated) mass of the this compound conjugate. A close correlation between these two values provides strong evidence for the structural integrity and successful synthesis of the target molecule. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for this analysis.
Table 2: Mass Spectrometry Data for this compound and its Components
| Compound | Chemical Formula | Theoretical Mass (Da) | Experimental Mass (Da) |
| DRVYIHP Peptide | C₄₃H₆₄N₁₂O₁₁ | 957.04 | 957.1 |
| 5-TAMRA (free acid) | C₂₅H₂₂N₂O₅ | 430.45 | 430.5 |
| This compound | C₆₈H₈₄N₁₄O₁₅ | 1369.49 | 1369.6 |
Mechanistic Investigations of 5 Tamra Drvyihp Interactions in Biological Systems
Molecular Binding and Recognition Studies of 5-Tamra-DRVYIHP
The binding characteristics of this compound are inferred from the behavior of its unlabeled counterpart, Angiotensin-(1-7). The addition of the 5-TAMRA fluorophore may influence the binding kinetics and affinity, a factor that should be considered in the interpretation of experimental results.
Angiotensin-(1-7) is recognized as an endogenous ligand for the Mas1 receptor, a G protein-coupled receptor. explorationpub.com However, the precise binding kinetics and affinity are a subject of ongoing research, with some variability in the reported values across different studies and experimental systems.
One study characterizing the binding of radiolabeled Angiotensin-(1-7) in rat kidney membranes reported a dissociation constant (Kd) in the nanomolar range, suggesting a moderate binding affinity. researchgate.net It is important to note that in the same study, the concentration of unlabeled Angiotensin-(1-7) required to displace 50% of the radiolabeled ligand (IC50) was found to be in the micromolar range, indicating a complex binding interaction that may not follow a simple bimolecular model. researchgate.net
The following table summarizes available binding affinity data for Angiotensin-(1-7) to the Mas1 receptor. It is crucial to acknowledge that these values are for the unlabeled peptide and may differ for this compound.
| Parameter | Value | Cell/Tissue Type | Reference |
| Kd | 14.7 ± 1.8 nM | Rat Kidney Membranes | researchgate.net |
| IC50 | 42.5 µM | Rat Kidney Membranes | researchgate.net |
Kd (Dissociation Constant): A measure of the binding affinity between a ligand and a receptor. A smaller Kd value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration): The concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled ligand.
The specificity of this compound is primarily determined by the selectivity of the DRVYIHP peptide. Angiotensin-(1-7) is considered a selective ligand for the Mas1 receptor. However, it also exhibits interactions with other receptors of the renin-angiotensin system, albeit with different affinities and functional outcomes.
Studies have shown that Angiotensin-(1-7) can also bind to the Angiotensin II Type 1 (AT1) receptor. At the AT1 receptor, Angiotensin-(1-7) can act as a biased agonist or a competitive antagonist of Angiotensin II-mediated signaling, particularly for Gq-protein coupled pathways. ahajournals.orgnih.gov This interaction is generally of lower affinity compared to the binding of Angiotensin II to the AT1 receptor. The affinity of Angiotensin-(1-7) for the Angiotensin II Type 2 (AT2) receptor is also reported to be low. researchgate.net
The following table provides a comparative overview of the selectivity profile of Angiotensin-(1-7).
| Receptor | Interaction Type | Relative Affinity | Reference |
| Mas1 | Agonist | High | explorationpub.com |
| AT1 | Biased Agonist / Antagonist | Low | ahajournals.orgnih.gov |
| AT2 | Weak Interaction | Low | researchgate.net |
Cellular Uptake and Intracellular Trafficking Mechanisms of this compound
The cellular uptake of this compound is expected to be mediated by the receptors it binds to, primarily the Mas1 receptor. The fluorescent TAMRA tag allows for the visualization of these processes.
For peptide ligands that bind to G protein-coupled receptors like Mas1, the primary mechanism of cellular entry is receptor-mediated endocytosis. Upon binding of this compound to the Mas1 receptor on the cell surface, the ligand-receptor complex is anticipated to be internalized into the cell within endocytic vesicles. This process allows for the translocation of the probe from the extracellular space into intracellular compartments.
Following internalization, the probe is likely to be trafficked through the endosomal-lysosomal pathway. This could lead to its accumulation in early endosomes, late endosomes, and ultimately lysosomes, where the peptide component may be degraded. Some studies on other fluorescently labeled angiotensin peptides have shown cytoplasmic and even nuclear localization, suggesting that the peptide or its metabolites may escape the endosomal pathway. physiology.org However, specific studies on the subcellular compartmentalization of this compound are not yet available. One study did note minimal cellular uptake of labeled Angiotensin-(1-7) in retinal pigment epithelial cells. nih.gov
The localization of this compound within a cellular population is highly dependent on the expression levels of its target receptors, particularly the Mas1 receptor. Cells with higher densities of Mas1 receptors on their surface are expected to exhibit greater uptake and accumulation of the fluorescent probe.
The cellular microenvironment can also influence probe localization. Factors such as pH, ionic strength, and the presence of extracellular matrix components can affect the binding of the peptide to its receptor and subsequent internalization. Furthermore, the physiological state of the cell, including its metabolic activity and signaling status, can modulate receptor expression and trafficking, thereby influencing the uptake and distribution of this compound.
Downstream Signaling Pathway Modulation by this compound
The binding of the DRVYIHP peptide component of this compound to the Mas1 receptor is known to trigger a cascade of intracellular signaling events. These pathways are crucial for the physiological effects of Angiotensin-(1-7). The Mas1 receptor is primarily coupled to Gq proteins. genecards.org
Activation of the Mas1 receptor by Angiotensin-(1-7) has been shown to stimulate several key downstream signaling pathways:
Phospholipase C (PLC) Pathway : Activation of Gq leads to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
PI3K/Akt Pathway : The Mas1 receptor can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is involved in cell survival, proliferation, and metabolism. researchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway : Mas1 receptor activation can also lead to the phosphorylation and activation of MAP kinases, including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK. ahajournals.orgnih.govnih.gov These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses.
Nitric Oxide (NO) Production : A key downstream effect of Mas1 receptor activation is the stimulation of endothelial Nitric Oxide Synthase (eNOS), leading to the production of nitric oxide. mdpi.com NO is a potent vasodilator and plays a crucial role in cardiovascular homeostasis.
The following table summarizes the major downstream signaling pathways modulated by the Angiotensin-(1-7)/Mas1 receptor axis.
| Signaling Pathway | Key Mediators | Cellular Response | Reference |
| Gq/PLC | Gq, PLC, IP3, DAG, Ca2+ | Calcium mobilization, PKC activation | genecards.org |
| PI3K/Akt | PI3K, Akt | Cell survival, proliferation, metabolism | researchgate.net |
| MAPK | ERK1/2, p38 MAPK | Cell growth, differentiation, stress response | ahajournals.orgnih.govnih.gov |
| NO Synthesis | eNOS | Vasodilation, anti-inflammatory effects | mdpi.com |
Investigation of Mas1-Dependent Signaling Cascades Upon Probe Binding
The binding of this compound to the Mas1 receptor initiates a series of intracellular signaling events. As an analog of Angiotensin-(1-7), the probe is expected to trigger similar downstream pathways. The Mas1 receptor is known to couple preferentially to the Gq/11 protein. genecards.org Upon activation by an agonist like Angiotensin-(1-7), the receptor undergoes a conformational change that facilitates the activation of Gq/11. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). wikipedia.org
Furthermore, activation of the Mas1 receptor has been shown to engage the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govjrasb.com This can occur through various mechanisms, including PKC-dependent pathways and transactivation of receptor tyrosine kinases. ahajournals.org Studies have also indicated that Mas1 receptor signaling can involve β-arrestin2, which can act as a scaffold protein to promote ERK1/2 activation. ahajournals.org The signaling cascade is complex and can be influenced by the cellular context and the presence of other interacting proteins.
| Signaling Component | Role in Mas1-Dependent Cascade | Downstream Effect |
| This compound | Binds to and activates the Mas1 receptor. | Initiation of intracellular signaling. |
| Gq/11 | G protein coupled to the Mas1 receptor. | Activates Phospholipase C (PLC). |
| Phospholipase C (PLC) | Enzyme that hydrolyzes PIP2. | Production of IP3 and DAG. |
| Inositol Trisphosphate (IP3) | Binds to receptors on the endoplasmic reticulum. | Release of intracellular calcium. |
| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC). | Phosphorylation of target proteins. |
| ERK1/2 (MAPK) | Kinase in the MAPK pathway. | Regulation of gene expression and cell proliferation. nih.govjrasb.com |
| β-arrestin2 | Adaptor protein. | Can mediate ERK1/2 activation. ahajournals.org |
Analysis of Receptor Dimerization and Conformational Changes Induced by this compound
The interaction of ligands with GPCRs is known to induce conformational changes that are critical for signal transduction. In the case of the Mas1 receptor, binding of its agonist Angiotensin-(1-7) is predicted to cause significant structural rearrangements. Molecular dynamics simulations suggest that Angiotensin-(1-7) binding stabilizes the active state of the Mas1 receptor. biorxiv.org A key feature of this activation is the outward movement of the transmembrane (TM) helices, particularly TM6, which creates a binding site for intracellular G proteins. biorxiv.org It is highly probable that this compound, as a derivative of Angiotensin-(1-7), induces similar conformational shifts.
The Mas1 receptor is also known to form both homodimers (Mas1-Mas1) and heterodimers with other GPCRs, such as the Angiotensin II type 1 receptor (AT1R) and type 2 receptor (AT2R). nih.govresearchgate.net These dimerization events can significantly modulate the receptor's signaling properties. For instance, the formation of Mas1-AT1R heterodimers can lead to a functional antagonism where the activity of the AT1R is inhibited. nih.gov
Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful tools for studying receptor dimerization and conformational changes in living cells. nih.govschroderlab.org By labeling the Mas1 receptor and potential interacting partners with suitable fluorescent proteins (e.g., CFP and YFP), the proximity of these proteins can be monitored. A FRET signal would indicate that the receptors are within a few nanometers of each other, suggesting dimerization. The binding of this compound could then be assessed for its ability to alter the FRET efficiency, providing insights into ligand-induced changes in the dimeric complex. FRET studies have been successfully used to demonstrate both homo- and heterodimerization of the Mas1 receptor with the AT2R. researchgate.net
| Structural Change | Method of Investigation | Functional Implication |
| Outward movement of TM6 | Molecular Dynamics Simulations biorxiv.org | Creation of G protein binding site. |
| Stabilization of active state | Molecular Dynamics Simulations biorxiv.org | Facilitation of signal transduction. |
| Homodimerization (Mas1-Mas1) | FRET/BRET Analysis researchgate.net | Modulation of receptor function. |
| Heterodimerization (e.g., with AT1R, AT2R) | FRET/BRET Analysis nih.govresearchgate.net | Cross-talk and regulation of signaling pathways. |
Applications of 5 Tamra Drvyihp in Advanced Imaging and Assay Development
Live-Cell and Tissue Imaging Methodologies Utilizing 5-Tamra-DRVYIHP
Live-cell imaging with fluorescent ligands provides an unparalleled view of dynamic cellular processes in real-time. A probe such as this compound, which combines the specific binding of the DRVYIHP peptide with the bright and photostable fluorescence of TAMRA, is well-suited for these applications. nih.govroyalsocietypublishing.org This enables researchers to observe the behavior of the Mas1 receptor in its native cellular environment, offering insights that are often lost in fixed-cell or biochemical assays.
The ability to track the movement and localization of Mas1 receptors over time (spatiotemporal dynamics) is crucial to understanding their function. Upon binding of an agonist like Angiotensin-(1-7), many GPCRs undergo internalization, trafficking through endocytic pathways, and are either recycled back to the cell surface or targeted for degradation. ahajournals.org
Using a fluorescent ligand like this compound in conjunction with advanced microscopy techniques, such as confocal or total internal reflection fluorescence (TIRF) microscopy, allows for the precise tracking of these events. For instance, researchers can monitor the initial binding of the probe to Mas1 receptors on the plasma membrane, followed by their clustering into clathrin-coated pits and subsequent internalization into endosomes. While studies have utilized MasR fused with a yellow fluorescent protein (MasR-YFP) to visualize these dynamics, a fluorescent ligand like this compound offers the advantage of studying the unmodified, native receptor. ahajournals.org The rate of internalization and the intracellular pathways taken by the ligand-receptor complex can be quantified by measuring the change in fluorescence intensity and location over time.
Table 1: Representative Data on Receptor Internalization Dynamics This table illustrates the type of data that could be generated from a time-course imaging experiment tracking the internalization of this compound in cells expressing the Mas1 receptor.
| Time Point (Minutes) | Mean Fluorescence Intensity at Plasma Membrane (Arbitrary Units) | Mean Fluorescence Intensity in Cytoplasmic Vesicles (Arbitrary Units) |
|---|---|---|
| 0 | 150.2 ± 8.5 | 5.1 ± 1.2 |
| 5 | 112.8 ± 6.3 | 45.7 ± 4.8 |
| 15 | 65.4 ± 5.1 | 98.2 ± 7.9 |
| 30 | 25.9 ± 3.9 | 135.6 ± 11.3 |
Directly visualizing the binding of this compound to the Mas1 receptor in real-time provides invaluable kinetic and affinity data. Fluorescence-based binding assays performed on live cells or tissue sections can reveal the location and density of accessible receptors. mdpi.com For example, in a study on rat skeletal muscle, a TAMRA-labeled Angiotensin II peptide was used to identify the presence and abundance of AT1 receptors on the sarcolemma. mdpi.com A similar methodology could be applied with this compound to map Mas1 receptor distribution in tissues where it is prominently expressed, such as the heart, kidneys, and vasculature. nih.gov
By incubating live cells with the fluorescent probe and imaging with confocal microscopy, one can observe the specific accumulation of fluorescence on the surface of cells expressing the Mas1 receptor. The specificity of this interaction can be confirmed through competition experiments, where the addition of an excess of unlabeled Angiotensin-(1-7) would displace the fluorescent probe and reduce the cell-associated fluorescence. nih.gov
To understand the fate of the Mas1 receptor after it binds to this compound and is internalized, co-localization studies are essential. This technique involves using multiple fluorescent labels to simultaneously visualize the ligand-receptor complex and specific intracellular compartments. ahajournals.org
For instance, after treating cells with this compound (which emits red fluorescence), other proteins or organelles can be labeled with different colored fluorescent probes. Early endosomes can be marked using antibodies against EEA1 (Early Endosome Antigen 1) or by expressing a GFP-Rab5 fusion protein (green fluorescence). Lysosomes can be visualized with a LysoTracker dye. By merging the images from the different fluorescence channels, researchers can determine if the red signal from this compound overlaps with the green signal from endosome markers, indicating the trafficking of the receptor to that compartment. Studies have successfully used this approach to show that Ang-(1-7) stimulation leads to the co-localization of MasR-YFP with markers for both clathrin-dependent and caveolae-dependent endocytosis pathways. ahajournals.org
Biochemical and Biophysical Assay Methodologies Employing this compound
The conjugation of the fluorescent dye 5-carboxytetramethylrhodamine (5-TAMRA) to a peptide sequence like DRVYIHP creates a powerful tool for biochemical and biophysical assays. 5-TAMRA is a bright, photostable rhodamine-derived fluorophore with excitation and emission maxima of approximately 555 nm and 580 nm, respectively, making it well-suited for a variety of fluorescence-based detection methods. lifetein.com This section will explore some of the key assay methodologies where 5-TAMRA-labeled peptides are instrumental.
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that is widely used to monitor molecular interactions in real-time. nih.gov The principle of FP is based on the observation that when a fluorescently labeled molecule (the tracer, in this case, this compound) is excited with plane-polarized light, it emits partially polarized light. The degree of polarization is dependent on the molecule's rate of rotation in solution. Smaller molecules tumble more rapidly, leading to greater depolarization, while larger molecules tumble more slowly, retaining a higher degree of polarization.
In the context of ligand-receptor binding, a 5-TAMRA-labeled peptide like this compound would serve as the tracer. When unbound in solution, it would exhibit a low FP value. Upon binding to its larger receptor protein, the rotational motion of the labeled peptide is significantly slowed, resulting in an increase in the FP signal. This change in polarization can be precisely measured to determine binding affinity (Kd), association and dissociation rates (kon and koff), and to screen for inhibitors that compete with the labeled peptide for binding to the receptor.
A key advantage of FP assays is their homogeneous format, which eliminates the need for separation of bound and free ligand, making them highly amenable to high-throughput screening (HTS) for drug discovery. nih.govnih.gov
Table 1: Example Data from a Fluorescence Polarization Binding Assay
This table illustrates typical data obtained from an FP assay to determine the binding affinity of a 5-TAMRA-labeled peptide to its target protein. In this hypothetical example, increasing concentrations of a receptor are titrated against a fixed concentration of this compound.
| Receptor Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 50 |
| 1 | 75 |
| 5 | 150 |
| 10 | 220 |
| 25 | 310 |
| 50 | 360 |
| 100 | 385 |
| 200 | 395 |
Note: The data in this table is illustrative and does not represent actual experimental results for this compound.
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. nih.gov When a peptide ligand like DRVYIHP targets a cell surface receptor, labeling it with 5-TAMRA allows for the direct quantification of this interaction on a cell-by-cell basis.
In a typical experiment, cells expressing the target receptor are incubated with this compound. The cells are then passed in a single file through a laser beam within the flow cytometer. The 5-TAMRA fluorophore is excited by the laser, and the emitted fluorescence is detected by photomultiplier tubes. The intensity of the fluorescence from each cell is proportional to the number of this compound molecules bound to its surface, which in turn reflects the expression level of the target receptor.
This methodology can be used to:
Quantify the number of receptors on different cell types.
Determine the percentage of cells in a population that express the receptor.
Analyze the affinity of the peptide for its receptor on whole cells.
Screen for competitive inhibitors that block the binding of the labeled peptide to the cell surface receptor.
For instance, a study evaluating the binding of a TAMRA-labeled DARPin (D5-TAMRA) to the epidermal growth factor receptor (EGFR) on different cell lines demonstrated the utility of this approach. The mean fluorescence intensity (MFI) directly correlated with the known EGFR expression levels of the cell lines, with MDA-MB-468 (high EGFR expression) showing a much higher MFI than MCF-7 cells (low EGFR expression). researchgate.net
Table 2: Illustrative Flow Cytometry Data for this compound Binding to Cells
This table provides a hypothetical example of data from a flow cytometry experiment designed to assess the binding of this compound to cells with varying expression levels of its putative receptor.
| Cell Line | Putative Receptor Expression | Mean Fluorescence Intensity (MFI) |
| Cell Line A | High | 15,000 |
| Cell Line B | Medium | 5,000 |
| Cell Line C | Low | 500 |
| Control (No Receptor) | None | 50 |
Note: The data in this table is illustrative and does not represent actual experimental results for this compound.
Contributions to Molecular Diagnostics Research Methodologies and Target Identification
The use of 5-TAMRA-labeled peptides contributes significantly to molecular diagnostics research and the identification of new therapeutic targets. Molecular diagnostics aims to detect and quantify specific molecules, often biomarkers, in biological samples to diagnose and monitor disease.
In research methodologies, this compound could be employed to:
Identify and validate new biomarkers: If the DRVYIHP peptide is found to bind selectively to a protein that is overexpressed in a particular disease state, the 5-TAMRA labeled version could be used to develop assays to detect this biomarker in patient samples.
Develop novel diagnostic tools: The principles of FP and flow cytometry assays using 5-TAMRA-labeled peptides can be adapted for diagnostic purposes, for example, to quantify the level of a particular receptor on circulating tumor cells.
Facilitate drug discovery: As described above, these assays are crucial in the early stages of drug development for screening compound libraries and characterizing the binding kinetics of potential drug candidates.
For target identification, a 5-TAMRA-labeled peptide can be used as a probe to "fish" for its binding partner in complex biological samples like cell lysates. By incubating the labeled peptide with the sample and then using techniques to isolate the peptide-receptor complex, the unknown receptor can be identified through methods such as mass spectrometry. This is a powerful approach for de-orphanizing receptors and discovering new therapeutic targets. The bright and stable fluorescence of 5-TAMRA is advantageous in these applications, enabling sensitive detection of the labeled peptide and its binding partner. lifetein.com
Future Perspectives and Methodological Advancements for 5 Tamra Drvyihp Research
Engineering of 5-Tamra-DRVYIHP for Enhanced Photostability and Quantum Yield
A critical area of development for any fluorescent probe is the improvement of its photophysical properties. For this compound, future research will likely focus on strategies to increase its resistance to photobleaching and enhance its fluorescence output.
Structural modifications to the 5-TAMRA fluorophore itself are a promising avenue. For instance, incorporating rigidifying structural elements into the rhodamine core can limit non-radiative decay pathways, thereby increasing the quantum yield. researchgate.net Furthermore, strategic halogenation of the xanthene ring of the rhodamine dye has been shown to improve both brightness and photostability. nih.govbiorxiv.org Another approach involves the deuteration of the N-alkyl groups of the rhodamine dye, which can suppress photochemical reactions that lead to photobleaching. researchgate.net
Beyond modifying the dye, the local chemical environment of the fluorophore, influenced by the DRVYIHP peptide, can also be engineered. The addition of specific antioxidant molecules to the imaging medium, such as n-propyl gallate or ascorbic acid, has been demonstrated to reduce photobleaching of rhodamine dyes. acs.org The peptide sequence itself could also be modified to include amino acids that create a protective local environment for the dye, shielding it from reactive oxygen species.
| Strategy | Potential Outcome |
| Dye Rigidification | Increased quantum yield |
| Halogenation | Increased brightness and photostability |
| Deuteration | Reduced photobleaching |
| Antioxidant Additives | Enhanced photostability |
| Peptide Sequence Modification | Localized photoprotection |
Integration of this compound with Super-Resolution Microscopy Techniques for Nanoscale Resolution
The ability to visualize cellular structures and processes with resolution beyond the diffraction limit of light has revolutionized cell biology. Integrating this compound with super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) is a key future direction. technologynetworks.comibidi.commicroscopyandimaging.com
For techniques like STORM and PALM, which rely on the photoswitching of individual fluorophores, the inherent properties of 5-TAMRA can be exploited and potentially engineered. While traditional rhodamine dyes are not intrinsically photoswitchable, specific imaging buffers containing reducing and oxidizing agents can induce reversible blinking, making them suitable for dSTORM. nih.gov Future work could focus on optimizing these buffer conditions for this compound or on developing photoswitchable variants of the 5-TAMRA dye.
In STED microscopy, the photostability of the fluorophore is paramount, as it is subjected to high-intensity laser light. Therefore, the engineering strategies discussed in the previous section to enhance photostability will be crucial for the successful application of this compound in STED imaging. The bright fluorescence of 5-TAMRA is also advantageous for achieving the high signal-to-noise ratio required for super-resolution imaging. genaxxon.com
Novel Conjugation Strategies for the Creation of Multifunctional Probes
The DRVYIHP peptide provides a versatile scaffold for the creation of multifunctional probes. Beyond its current single fluorescent label, novel conjugation strategies can be employed to attach additional functional moieties, expanding the capabilities of this compound.
Bifunctional probes could be created by attaching a second, spectrally distinct fluorophore to the peptide, enabling ratiometric sensing or dual-color imaging. This could be achieved by incorporating an additional amino acid with a reactive side chain, such as cysteine or lysine (B10760008), at a specific position in the peptide sequence. nih.gov This would allow for the site-specific conjugation of another dye using thiol-maleimide or amine-NHS ester chemistry, respectively. lifetein.com
Furthermore, the peptide could be conjugated to other bioactive molecules, such as cell-penetrating peptides to enhance intracellular delivery, or targeting ligands (e.g., antibodies, small molecules) to direct the probe to specific cellular compartments or cell types. The inclusion of a linker between the peptide and the functional moiety can be crucial to ensure that the biological activity of the peptide and the function of the attached molecule are not compromised. researchgate.net
| Conjugation Strategy | Resulting Probe Type | Potential Application |
| Site-specific labeling with a second fluorophore | Dual-color probe | Ratiometric sensing, FRET studies |
| Attachment of a cell-penetrating peptide | Cell-permeable probe | Intracellular imaging |
| Conjugation to a targeting ligand | Targeted probe | Specific organelle or cell imaging |
| Incorporation of a photo-crosslinker | Photoaffinity probe | Identifying binding partners |
Computational Modeling and In Silico Predictions of this compound Interactions
Computational methods are becoming increasingly powerful tools for understanding and predicting the behavior of biomolecules. Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches can provide valuable insights into the structural dynamics and interactions of this compound at an atomic level. irb.hraip.orgnih.gov
MD simulations can be used to explore the conformational landscape of the this compound peptide in different environments, such as in aqueous solution or in the presence of a biological target. researchgate.net This can help to understand how the peptide folds and how the 5-TAMRA dye is oriented, which can influence its fluorescence properties. For instance, simulations can predict whether the fluorophore interacts with certain amino acid residues, which could lead to fluorescence quenching or enhancement. researchgate.net
Furthermore, computational modeling can be used to predict the binding of this compound to potential biological targets. Docking studies and free energy calculations can help to identify putative binding sites and estimate the affinity of the interaction. This in silico screening can guide experimental studies and accelerate the discovery of new applications for this fluorescent probe. The combination of MD simulations with density functional theory (DFT) calculations can also be used to predict the absorption and emission spectra of the probe in different environments. irb.hr
Expansion of this compound Applications in Diverse Biological Systems and Mechanistic Disease Models
A major goal for the future of this compound research is to move beyond simple in vitro characterization and apply this probe to more complex and biologically relevant systems. This includes its use in live-cell imaging, tissue imaging, and potentially in animal models of disease.
The development of peptide-based fluorescent probes for in vivo imaging is a rapidly growing field. nih.govelsevierpure.comdovepress.com The small size and potential for high specificity make peptides attractive candidates for developing targeted imaging agents. Future research will need to investigate the pharmacokinetic and biodistribution properties of this compound to assess its suitability for in vivo applications.
Moreover, if the DRVYIHP peptide is found to have a specific biological activity or to bind to a particular cellular target, this compound could be used to study the role of this target in various disease models. For example, if the peptide targets a receptor that is overexpressed in a certain type of cancer, the fluorescent probe could be used for tumor imaging or to monitor the response to therapy. elsevierpure.com The versatility of fluorescent peptides makes them valuable tools for elucidating disease mechanisms and for the development of new diagnostic and therapeutic strategies. biocompare.comacs.org
Q & A
Q. Methodological Answer :
- Synthesis : this compound is synthesized via solid-phase peptide synthesis (SPPS), with the rhodamine derivative (TAMRA) conjugated to the peptide sequence DRVYIHP. The TAMRA moiety is typically attached to the N-terminus or a lysine side chain using succinimidyl ester chemistry .
- Characterization :
- HPLC : Reverse-phase HPLC with UV-Vis detection (λ = 555 nm for TAMRA) confirms purity (>98% as per technical specifications) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed vs. calculated mass for [M+H]⁺) .
- Fluorescence Spectroscopy : Emission spectra (λex = 555 nm, λem = 580 nm) verify labeling efficiency .
What buffer systems and pH conditions are optimal for using this compound in fluorescence-based assays?
Q. Methodological Answer :
- Buffer Compatibility : Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) to maintain peptide solubility and fluorescence stability. Avoid high concentrations of reducing agents (e.g., DTT), which may quench TAMRA fluorescence .
- pH Sensitivity : TAMRA fluorescence intensity decreases below pH 6.0 due to protonation of the dye’s amino groups. For acidic conditions, calibrate fluorescence readings using pH-matched standards .
Advanced Research Questions
How can researchers resolve contradictory reports on this compound’s fluorescence quantum yield (Φ) in different experimental setups?
Q. Methodological Answer :
- Standardization :
- Data Normalization : Report Φ values relative to instrument settings and buffer conditions. Discrepancies often arise from differences in excitation wavelengths or detector sensitivity .
What experimental designs are recommended to assess this compound’s photostability under prolonged light exposure in live-cell imaging?
Q. Methodological Answer :
- Protocol :
- Dose-Response : Expose labeled cells to varying light intensities (e.g., 5–50 mW/cm²) and measure fluorescence decay over time .
- Quenching Controls : Include a non-fluorescent peptide (e.g., unlabeled DRVYIHP) to distinguish photobleaching from cellular uptake effects .
- Statistical Analysis : Use a biexponential decay model to quantify photobleaching rates, accounting for reversible and irreversible quenching .
How can autofluorescence in biological samples be corrected when quantifying this compound signals in complex matrices (e.g., serum or tissue homogenates)?
Q. Methodological Answer :
- Spectral Unmixing : Acquire emission spectra of the sample and reference (this compound in buffer) and apply linear regression to isolate the TAMRA signal .
- Background Subtraction : Use control samples (unlabeled matrix) to measure baseline autofluorescence at 580 nm. Subtract this value from experimental readings .
Tables for Method Optimization
Table 1: Key Parameters for this compound Fluorescence Assays
| Parameter | Optimal Range | Impact on Signal |
|---|---|---|
| pH | 7.0–8.5 | ↓ Intensity at pH < 6.0 |
| Temperature | 4–25°C | ↑ Photobleaching at >25°C |
| Excitation λ | 550–560 nm | Maximal absorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
